CDK7-IN-4

Cat. No.:

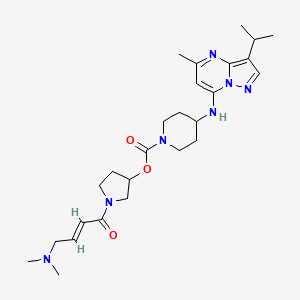

B10822460

M. Wt:

497.6 g/mol

InChI Key:

GRDAHPJRLCTJNA-VOTSOKGWSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

CDK7-IN-4 is a useful research compound. Its molecular formula is C26H39N7O3 and its molecular weight is 497.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H39N7O3 |

|---|---|

Molecular Weight |

497.6 g/mol |

IUPAC Name |

[1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(5-methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]piperidine-1-carboxylate |

InChI |

InChI=1S/C26H39N7O3/c1-18(2)22-16-27-33-23(15-19(3)28-25(22)33)29-20-8-12-31(13-9-20)26(35)36-21-10-14-32(17-21)24(34)7-6-11-30(4)5/h6-7,15-16,18,20-21,29H,8-14,17H2,1-5H3/b7-6+ |

InChI Key |

GRDAHPJRLCTJNA-VOTSOKGWSA-N |

Isomeric SMILES |

CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to CDK7-IN-4: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. CDK7-IN-4 is a potent inhibitor of CDK7, demonstrating significant anti-proliferative activity across a range of cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed (though currently unavailable) synthesis pathway, its mechanism of action, and protocols for evaluating its biological activity.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the following chemical properties:

| Property | Value |

| Chemical Formula | C26H39N7O3 |

| Molecular Weight | 497.63 g/mol |

| CAS Number | 2326428-25-3 |

A high-resolution chemical structure diagram for this compound is not publicly available in the immediate search results. The primary source for this information is likely within patent US20190144456A1, which is not fully accessible through standard search queries.

Synthesis Pathway

Below is a conceptual workflow for the synthesis of a complex small molecule inhibitor like this compound.

Caption: A generalized workflow for small molecule synthesis.

Mechanism of Action: The Dual Role of CDK7

CDK7 plays a pivotal role in two fundamental cellular processes: cell cycle progression and gene transcription. This dual functionality makes it an attractive target for cancer therapy.[1][2][3]

Regulation of the Cell Cycle

CDK7 is a key component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1. The CAK complex is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[3][4] These CDKs, in turn, drive the transitions between different phases of the cell cycle. By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[5]

Caption: CDK7's role in activating cell cycle CDKs.

Regulation of Transcription

CDK7 is also a subunit of the general transcription factor TFIIH.[1][2] In this context, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at serine 5 and 7 residues. This phosphorylation is a critical step for transcription initiation and promoter escape.[1][4] By inhibiting the kinase activity of CDK7 within the TFIIH complex, this compound can lead to a global suppression of transcription, which disproportionately affects cancer cells that are often dependent on high levels of transcription for their survival and proliferation.

Caption: CDK7's role in transcription initiation.

Biological Activity and Quantitative Data

This compound has demonstrated potent inhibitory activity against a variety of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values for this compound against several cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H446 | Small Cell Lung Cancer | 0.01419 |

| SNU-16 | Stomach Cancer | 0.02312 |

| HCC1806 | Breast Cancer | 0.02553 |

| A2780 | Ovarian Cancer | 0.02651 |

| MCF7 | Breast Cancer | 0.03201 |

| HCT116 | Colon Cancer | 0.04601 |

| NCI-H460 | Large Cell Lung Cancer | 0.0479 |

Data sourced from MedChemExpress product information, citing patent US20190144456A1.[6]

Experimental Protocols

The following are generalized protocols for assessing the biological activity of CDK7 inhibitors like this compound. Specific conditions may need to be optimized for different cell lines and experimental setups.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

Reagent Addition:

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan (B1609692) crystals.

-

For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Caption: A typical workflow for a cell viability assay.

Western Blot for RNAPII Phosphorylation

This assay directly assesses the inhibition of CDK7's kinase activity in cells by measuring the phosphorylation status of its substrate, RNAPII.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against total RNAPII, phospho-RNAPII (Ser5), and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound for a defined period (e.g., 2-6 hours).

-

Cell Lysis: Lyse the cells and quantify the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated RNAPII compared to total RNAPII and the loading control.

Conclusion

This compound is a potent and valuable research tool for investigating the roles of CDK7 in cancer biology. Its ability to dually inhibit cell cycle progression and transcription underscores the therapeutic potential of targeting CDK7. Further research, including detailed in vivo studies, is warranted to fully elucidate its efficacy and safety profile as a potential anti-cancer agent. The detailed synthesis and structural information, once publicly available, will further aid in the development of next-generation CDK7 inhibitors.

References

- 1. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Understanding the Binding Affinity and Kinetics of CDK7 Inhibitors: A Technical Guide

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific binding affinity or kinetic data for a compound designated "CDK7-IN-4". Therefore, this guide provides a comprehensive overview of the binding characteristics of other well-documented, potent, and selective CDK7 inhibitors. The included data and protocols are representative of the methodologies used to characterize such compounds and can be considered illustrative for understanding the binding properties of a typical CDK7 inhibitor.

Introduction to CDK7 and Its Inhibition

Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in two fundamental cellular processes: cell cycle progression and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through its different phases.[2][3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the initiation of transcription.[2][4]

Given its central role in promoting cell proliferation and gene expression, CDK7 has emerged as a compelling therapeutic target in oncology.[4] The development of small molecule inhibitors that can modulate CDK7 activity is a promising strategy for cancer treatment. Understanding the binding affinity and kinetics of these inhibitors is paramount for their development as therapeutic agents. Binding affinity (typically measured as IC50, Ki, or Kd) indicates the concentration of the inhibitor required to achieve a certain level of target engagement, while kinetic parameters (kon and koff) describe the rates at which the inhibitor binds and dissociates from its target, influencing the duration of action.

Quantitative Binding Affinity of Representative CDK7 Inhibitors

The following table summarizes the in vitro binding affinities of several well-characterized CDK7 inhibitors against the CDK7/Cyclin H/MAT1 complex. These values have been determined using various biochemical assays.

| Compound Name | Target | IC50 (nM) | Assay Type | Reference |

| LGR6768 | CDK7 | 20 | Biochemical Kinase Assay | [4] |

| SY-351 | CDK7/CCNH/MAT1 | 23 | Biochemical Kinase Assay | [5] |

| LDC4297 | CDK7 | < 5 (EC50) | In vitro Kinase Assay | [3][6] |

| THZ1 | CDK7 | Not specified | Covalent Inhibitor | |

| YKL-5-124 | CDK7 | Not specified | Covalent Inhibitor | [7] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. For covalent inhibitors, IC50 values are often time-dependent and may not fully reflect the binding affinity.

Experimental Protocols for Characterizing CDK7 Inhibitors

The determination of binding affinity and kinetics of CDK7 inhibitors involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (e.g., FRET-based)

This assay is commonly used to determine the IC50 value of an inhibitor.

Principle: The assay measures the phosphorylation of a substrate peptide by the CDK7 kinase complex. The use of Fluorescence Resonance Energy Transfer (FRET) allows for a quantifiable signal that is proportional to the kinase activity. Inhibition of CDK7 results in a decrease in the FRET signal.

Detailed Protocol:

-

Reagents and Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex.

-

Fluorescently labeled substrate peptide (e.g., a peptide derived from the RNAPII CTD).

-

ATP.

-

Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES).

-

Test inhibitor (e.g., this compound) serially diluted in DMSO.

-

Microplate reader capable of detecting the FRET signal.

-

-

Procedure:

-

Prepare a reaction mixture containing the CDK7/Cyclin H/MAT1 complex and the fluorescently labeled substrate peptide in the assay buffer.

-

Add the serially diluted inhibitor to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP to the wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Measure the FRET signal using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control.

-

The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[8]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of an inhibitor in a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Detailed Protocol:

-

Reagents and Materials:

-

Cultured cells expressing CDK7.

-

Test inhibitor.

-

Lysis buffer.

-

Equipment for heating cell lysates (e.g., PCR thermocycler).

-

Western blotting reagents and antibodies against CDK7.

-

-

Procedure:

-

Treat cultured cells with the test inhibitor or vehicle control for a defined period.

-

Harvest the cells and lyse them to obtain protein extracts.

-

Aliquot the lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

-

Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

-

Data Analysis:

-

Analyze the amount of soluble CDK7 in the supernatant by Western blotting.

-

Plot the amount of soluble CDK7 as a function of temperature for both inhibitor-treated and control samples.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique to measure the real-time association (kon) and dissociation (koff) rates of an inhibitor.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (inhibitor) binds to an immobilized protein (CDK7). This allows for the direct measurement of the binding and dissociation events.

Detailed Protocol:

-

Reagents and Materials:

-

SPR instrument.

-

Sensor chip (e.g., CM5 chip).

-

Immobilization buffer and running buffer.

-

Recombinant CDK7 protein.

-

Test inhibitor.

-

-

Procedure:

-

Immobilize the recombinant CDK7 protein onto the surface of the sensor chip.

-

Flow a series of concentrations of the test inhibitor over the chip surface to measure the association phase.

-

Switch to flowing only the running buffer over the chip to measure the dissociation phase.

-

-

Data Analysis:

-

The association rate constant (kon) and dissociation rate constant (koff) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants (Kd = koff / kon).

-

Visualizations of Signaling Pathways and Experimental Workflows

CDK7 Signaling Pathway

Caption: Dual roles of CDK7 in cell cycle and transcription.

Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of a CDK7 inhibitor.

Logical Relationship of Kinetic Parameters

Caption: Relationship between key kinetic and affinity parameters.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating two fundamental cellular processes: cell cycle progression and transcription. As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7's influence extends to the core machinery governing cell proliferation and gene expression. Consequently, the development of selective CDK7 inhibitors has garnered significant interest. This technical guide provides an in-depth exploration of the primary biological targets of CDK7 inhibitors in human cells, focusing on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Primary Biological Targets of CDK7 Inhibition

The inhibitory action of compounds targeting CDK7 can be broadly categorized by their impact on two major cellular functions: cell cycle control and transcriptional regulation.

Cell Cycle Progression

CDK7 is the catalytic subunit of the CAK complex, which is responsible for the activating phosphorylation of several cell cycle CDKs.[1][2] Inhibition of CDK7 therefore leads to a disruption of the normal cell cycle progression.

-

Direct Targets: The primary targets of CDK7's CAK activity are other cyclin-dependent kinases. Inhibition of CDK7 prevents the T-loop phosphorylation required for the activation of:

-

CDK1 (Cdc2): Essential for the G2/M transition and entry into mitosis.[1]

-

CDK2: Plays a crucial role in the G1/S transition and S phase progression.[1][3]

-

CDK4 and CDK6: Key regulators of the G1 phase, which, upon activation, phosphorylate the Retinoblastoma (Rb) protein to initiate the cell cycle.[1]

-

-

Downstream Effects: By blocking the activation of these key cell cycle kinases, CDK7 inhibitors induce cell cycle arrest, most prominently at the G1/S and G2/M checkpoints.[4] This ultimately leads to a halt in cell proliferation and can trigger apoptosis in cancer cells.[4]

Transcriptional Regulation

CDK7 is an integral component of the general transcription factor TFIIH. In this context, it plays a pivotal role in the initiation and elongation phases of transcription by RNA polymerase II (RNAPII).[5]

-

Direct Targets:

-

RNA Polymerase II C-Terminal Domain (RNAPII CTD): CDK7 directly phosphorylates serine 5 (Ser5) and serine 7 (Ser7) of the RNAPII CTD heptapeptide (B1575542) repeats. This phosphorylation is critical for promoter clearance and the transition from transcription initiation to elongation.[6][7]

-

Transcription-Associated Kinases: Recent phosphoproteomic studies using selective inhibitors like SY-351 have revealed that CDK7 also directly activates other transcription-associated kinases, including CDK9 , CDK12 , and CDK13 , through T-loop phosphorylation.[8] CDK9, as part of the positive transcription elongation factor b (P-TEFb), is essential for productive transcriptional elongation.

-

Splicing Factors: Quantitative phosphoproteomics have identified components of the splicing machinery as direct CDK7 substrates, including SF3B1 and U2AF2 .[8]

-

-

Downstream Effects: Inhibition of CDK7's transcriptional activity leads to a global decrease in mRNA synthesis.[6] This disproportionately affects genes with high transcriptional activity and those regulated by super-enhancers, which are often oncogenes.[1] The inhibition of splicing factor phosphorylation can also lead to widespread defects in mRNA splicing.[8]

Quantitative Data on CDK7 Inhibitor Selectivity

The development of highly selective CDK7 inhibitors is crucial to minimize off-target effects. The following tables summarize the in vitro inhibitory activity of representative selective CDK7 inhibitors against a panel of kinases.

Table 1: Inhibitory Activity of YKL-5-124 [3][4][9][10]

| Kinase | IC50 (nM) |

| CDK7 | 53.5 |

| CDK7/Mat1/CycH | 9.7 |

| CDK2 | 1300 |

| CDK9 | 3020 |

| CDK12 | Inactive |

| CDK13 | Inactive |

Table 2: Inhibitory Activity of SY-351 [8][11]

| Kinase | IC50 (nM) | % Inhibition at 1 µM |

| CDK7/CCNH/MAT1 | 23 | >90% |

| CDK2/CCNE1 | 321 | <50% |

| CDK9/CCNT1 | 226 | <50% |

| CDK12/CCNK | 367 | >50% |

| CDK13 | - | >50% |

| FLT3 | - | >50% |

| PLK4 | - | >50% |

| CLK2 | - | >50% |

| STK10 | - | >50% |

Experimental Protocols

The identification and validation of CDK7 inhibitor targets rely on a combination of advanced experimental techniques. Below are detailed methodologies for key experiments.

SILAC-Based Quantitative Phosphoproteomics

This method allows for the unbiased, large-scale identification and quantification of changes in protein phosphorylation in response to inhibitor treatment.

Protocol:

-

Cell Culture and SILAC Labeling:

-

Culture human cells (e.g., HL-60) for at least five passages in SILAC-compatible DMEM supplemented with either "light" (normal L-arginine and L-lysine) or "heavy" (¹³C₆¹⁵N₄-L-arginine and ¹³C₆¹⁵N₂-L-lysine) amino acids.

-

Ensure >97% incorporation of the heavy amino acids by mass spectrometry.

-

-

Inhibitor Treatment and Cell Lysis:

-

Treat the "heavy" labeled cells with the CDK7 inhibitor (e.g., 50 nM SY-351) for a specified time (e.g., 1 hour). Treat the "light" labeled cells with vehicle (DMSO) as a control.

-

Harvest and lyse the cells in a urea-based buffer (e.g., 8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2, 50 mM NaF, 50 mM β-glycerophosphate, 1 mM Na₃VO₄, and protease inhibitors).

-

-

Protein Digestion and Peptide Mixing:

-

Quantify protein concentration using a BCA assay.

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

-

Digest the protein mixture with trypsin overnight at 37°C.

-

-

Phosphopeptide Enrichment:

-

Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

-

Enrich for phosphopeptides using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap Fusion Lumos).

-

Acquire data in a data-dependent manner, selecting precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

-

-

Data Analysis:

-

Process the raw data using software such as MaxQuant.

-

Identify and quantify phosphopeptides, calculating the "heavy/light" ratio for each site.

-

Down-regulated phosphosites in the inhibitor-treated sample represent potential CDK7 substrates.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of an inhibitor with its protein target in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

-

Cell Treatment:

-

Culture human cells to a desired confluency.

-

Treat the cells with the CDK7 inhibitor at various concentrations or with a vehicle control (DMSO) for a defined period.

-

-

Heat Challenge:

-

Harvest the cells and resuspend them in a physiological buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Protein Quantification and Analysis:

-

Carefully collect the supernatant (soluble fraction).

-

Quantify the amount of soluble CDK7 in each sample using a suitable method, such as:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-CDK7 antibody.

-

ELISA or Proximity Ligation Assay: For higher throughput analysis.

-

-

-

Data Analysis:

-

Quantify the band intensities (for Western blotting) or signal (for other methods) for each temperature point.

-

Plot the percentage of soluble CDK7 relative to the unheated control against the temperature to generate a melting curve.

-

A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

-

Visualizing the Pathways and Workflows

Signaling Pathways

Caption: Signaling pathways regulated by CDK7 in cell cycle and transcription.

Experimental Workflows

Caption: Workflows for SILAC phosphoproteomics and CETSA.

Conclusion

CDK7 stands as a master regulator at the crossroads of cell cycle progression and transcription. The development of selective inhibitors against CDK7 has provided powerful tools to dissect its complex biology and offers a promising avenue for cancer therapy. The primary biological targets of these inhibitors encompass key cell cycle CDKs and a growing list of transcription-related factors, including RNA Polymerase II and components of the splicing machinery. The methodologies outlined in this guide, from quantitative proteomics to target engagement assays, are essential for the continued exploration of CDK7's role in cellular homeostasis and disease, and for the advancement of novel therapeutic strategies targeting this critical kinase.

References

- 1. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. benchchem.com [benchchem.com]

- 6. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imtm.cz [imtm.cz]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

The Role of CDK7 Inhibition in Regulating Cell Cycle Progression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) is a critical regulator of two fundamental cellular processes: transcription and cell cycle progression. Its dual function makes it a compelling target for therapeutic intervention, particularly in oncology. This technical guide delves into the core mechanisms by which CDK7 inhibitors modulate the cell cycle, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. While specific data for "CDK7-IN-4" is not publicly available, this document synthesizes findings from studies on other potent and selective CDK7 inhibitors to provide a comprehensive understanding of the therapeutic potential of targeting this master kinase.

The Dual Roles of CDK7 in Cellular Proliferation

CDK7 plays a pivotal role in cell cycle control primarily through its function as the catalytic subunit of the CDK-activating kinase (CAK) complex.[1][2][3][4] This complex, which also includes Cyclin H and MAT1, is responsible for the activating phosphorylation of a threonine residue within the T-loop of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[3][5] This activation is a prerequisite for their subsequent phosphorylation of substrates that drive transitions through the different phases of the cell cycle.[6]

Simultaneously, CDK7 is an integral component of the general transcription factor TFIIH.[2][3][7] In this context, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII), specifically at serine 5 and serine 7 residues.[3][8][9] This phosphorylation is essential for transcription initiation and promoter clearance, thereby controlling the expression of a vast array of genes, including those critical for cell cycle progression and survival.[3]

The inhibition of CDK7, therefore, offers a dual mechanism of anti-proliferative activity: direct impairment of cell cycle machinery and transcriptional suppression of key oncogenic drivers.[3]

Quantitative Analysis of CDK7 Inhibition

The potency and cellular effects of CDK7 inhibitors are typically quantified through a series of in vitro and cell-based assays. The following tables summarize representative data for several well-characterized CDK7 inhibitors.

Table 1: In Vitro and Cellular Inhibitory Activity of Selected CDK7 Inhibitors

| Inhibitor | Target/Cell Line | Assay Type | IC50 (nM) | Notes |

| YKL-5-124 | CDK7/Mat1/CycH | In Vitro Kinase Assay | 9.7 | Highly selective for CDK7 over CDK2 (1300 nM) and CDK9 (3020 nM).[10] |

| HAP1 Cells | In Vitro Kinase Assay | 53.5 | No significant inhibition of CDK12 or CDK13 at tested concentrations.[10] | |

| THZ1 | Various Breast Cancer Cell Lines | Cell Growth Assay (2-day) | 80 - 300 | Effective growth inhibition across multiple subtypes.[8] |

| BS-181 | KHOS (Osteosarcoma) | Cell Viability Assay | 1750 | Dose-dependent decrease in cell viability.[11] |

| U2OS (Osteosarcoma) | Cell Viability Assay | 2320 | Dose-dependent decrease in cell viability.[11] | |

| Cdk7-IN-8 | Cdk7 | In Vitro Enzyme Assay | 54.29 | Potent inhibition of Cdk7 kinase activity.[2] |

| HCT116 (Colon Cancer) | Cell Proliferation Assay | 25.26 | Demonstrates significant anti-proliferative effects.[2] | |

| OVCAR-3 (Ovarian Cancer) | Cell Proliferation Assay | 45.31 | Effective in inhibiting proliferation.[2] | |

| HCC1806 (Breast Cancer) | Cell Proliferation Assay | 44.47 | Shows inhibitory activity.[2] | |

| HCC70 (Breast Cancer) | Cell Proliferation Assay | 50.85 | Active against another breast cancer cell line.[2] |

Table 2: Effects of CDK7 Inhibition on Downstream Signaling

| Inhibitor | Cell Line | Effect | Observation |

| THZ1 | Multiple Breast Cancer Cell Lines | Inhibition of RNA Pol II Phosphorylation | Dose-dependent inhibition of phosphorylation at Ser2, Ser5, and Ser7 of the RNAPII CTD.[8] |

| YKL-5-124 | HAP1 and Jurkat Cells | No Discernible Effect on RNA Pol II CTD Phosphorylation | At concentrations 100-fold above GRmax, no effect on Ser5 and other serine residue phosphorylation was observed.[10] |

| BS-181 | KHOS and U2OS (Osteosarcoma) | Downregulation of Downstream Markers | Dose-dependent decrease in RNAPII Ser5 phosphorylation, and anti-apoptotic proteins Mcl-1 and Survivin.[11] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules is crucial for understanding the mechanism of action of CDK7 inhibitors. The following diagrams, rendered in DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]

- 6. cdk-7 is required for mRNA transcription and cell cycle progression in Caenorhabditis elegans embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of CDK7-IN-4 on Transcription and Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription. Its function as a component of the general transcription factor TFIIH and as a CDK-activating kinase (CAK) makes it a compelling target in oncology. This technical guide provides an in-depth overview of the effects of CDK7-IN-4, a potent inhibitor of CDK7. We will explore its impact on transcription and gene expression, present quantitative data on its activity, detail relevant experimental protocols, and visualize the underlying molecular pathways.

Introduction: The Dual Roles of CDK7

CDK7 is a serine/threonine kinase that functions as a central node integrating cell cycle progression and transcriptional regulation.[1] It forms a trimeric complex with Cyclin H and MAT1, which can exist in two functional states:

-

CDK-Activating Kinase (CAK): In this form, the complex phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling key transitions in the cell cycle.[1]

-

Component of Transcription Factor II H (TFIIH): As part of the TFIIH complex, CDK7 is integral to the initiation of transcription by RNA polymerase II (Pol II). It phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II (Rpb1), specifically at serine 5 and serine 7 residues. This phosphorylation is critical for promoter escape and the recruitment of mRNA processing machinery.[2]

Given that uncontrolled cell proliferation and deregulated transcription are hallmarks of cancer, CDK7 has emerged as a promising therapeutic target.[2] Inhibition of CDK7 offers a unique opportunity to simultaneously arrest the cell cycle and suppress the transcription of key oncogenes.

This compound: A Potent Inhibitor

This compound (referred to as "compound I" in foundational patent literature) is a potent and selective inhibitor of CDK7. It has demonstrated significant anti-proliferative activity across a range of cancer cell lines.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of this compound has been quantified through IC50 measurements in various cancer cell lines. The data, derived from the primary patent literature, is summarized below.

| Cell Line | Histology (Cancer Type) | IC50 (µM) |

| NCI-H446 | Lung | 0.01419 |

| SNU-16 | Stomach | 0.02312 |

| HCC1806 | Breast | 0.02553 |

| A2780 | Ovary | 0.02651 |

| MCF7 | Breast | 0.03201 |

| HCT116 | Colon | 0.04601 |

| NCI-H460 | Lung | 0.04790 |

| Table 1: In vitro growth inhibition (IC50) of this compound against a panel of human cancer cell lines. |

Effects on Transcription and Gene Expression

Inhibition of CDK7 by this compound directly interferes with the transcriptional machinery. The primary mechanism involves the blockade of RNA Polymerase II CTD phosphorylation.

-

Inhibition of Transcription Initiation: By preventing the CDK7-mediated phosphorylation of Serine 5 and 7 on the Pol II CTD, this compound stalls the transcription process at the initiation phase. This prevents the polymerase from escaping the promoter region and proceeding to productive elongation.[2]

-

Suppression of Oncogenic Gene Expression: Many cancers are dependent on the high-level expression of specific oncogenes and survival factors. The general suppression of transcription initiation by CDK7 inhibition preferentially affects genes with high transcriptional activity, which often includes these key oncogenes.

The downstream consequence of this transcriptional suppression is a reduction in the levels of critical proteins required for cell growth and proliferation, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathways and Experimental Workflows

Visualizing the Role of CDK7 in Transcription

The following diagram illustrates the central role of CDK7 within the TFIIH complex during the initiation of transcription and the point of inhibition by this compound.

Caption: CDK7's role in transcriptional initiation and inhibition by this compound.

General Workflow for Assessing CDK7 Inhibitor Activity

The diagram below outlines a typical experimental workflow for characterizing a CDK7 inhibitor like this compound.

Caption: Experimental workflow for evaluating the effects of a CDK7 inhibitor.

Experimental Protocols

The following protocols are based on the methodologies described in the patent literature for "compound I" (this compound) and general practices for evaluating CDK7 inhibitors.

Cell Proliferation Assay (IC50 Determination)

This protocol is used to determine the concentration of this compound that inhibits the growth of a cell population by 50%.

1. Cell Seeding:

- Harvest cancer cells during their logarithmic growth phase.

- Perform a cell count using a hemocytometer or automated cell counter.

- Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well, optimized for each cell line) in appropriate cell culture medium.

- Dispense 100 µL of the cell suspension into each well of a 96-well microplate.

- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of this compound in DMSO.

- Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10-point dilution series).

- Add the diluted compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).

- Incubate the plate for an additional 72 hours (or other desired time point) under the same culture conditions.

3. Viability Measurement (using CellTiter-Glo® as an example):

- Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

- Add 100 µL of CellTiter-Glo® reagent to each well.

- Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

- Measure the luminescence using a plate reader.

4. Data Analysis:

- Normalize the data by setting the vehicle-treated wells as 100% viability and background (no cells) as 0%.

- Plot the normalized viability against the logarithm of the compound concentration.

- Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Western Blot for Phospho-RNA Polymerase II CTD

This protocol assesses the direct impact of this compound on its primary transcriptional target.

1. Cell Treatment and Lysis:

- Seed cells in 6-well plates and grow until they reach 70-80% confluency.

- Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a specified time (e.g., 2, 6, 24 hours).

- Wash the cells with ice-cold PBS.

- Lyse the cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

- Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

2. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Electrotransfer:

- Normalize the protein amounts for all samples (e.g., 20-30 µg per lane).

- Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for phosphorylated Pol II CTD (e.g., anti-pSer5) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

- Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

- Strip the membrane and re-probe for total Pol II and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Conclusion

This compound is a potent inhibitor of CDK7 with significant anti-proliferative effects in a variety of cancer cell lines. Its mechanism of action is rooted in the dual regulatory role of its target, CDK7. By inhibiting the kinase activity of CDK7, this compound effectively blocks the initiation of transcription, leading to the suppression of oncogenic gene expression programs that are critical for tumor cell survival and proliferation. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of CDK7 inhibition. The continued study of selective inhibitors like this compound will be crucial in validating CDK7 as a therapeutic target and in the development of novel cancer treatments.

References

An In-Depth Technical Guide to the Initial In Vitro Evaluation of CDK7-IN-4 Anticancer Activity

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial in vitro evaluation of CDK7-IN-4, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The document details its mechanism of action, cytotoxic effects on various cancer cell lines, and the experimental protocols used to ascertain its anticancer properties.

Introduction: CDK7 as a Therapeutic Target

Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that plays a dual role in two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3] As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving the cell through its various phases.[1][4][5][6] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation of transcription.[1][6][7]

Due to its central role in promoting cell proliferation and its overexpression in numerous cancer types, CDK7 has emerged as a compelling target for anticancer therapy.[1][7][8] this compound is a potent inhibitor developed to target this kinase, demonstrating significant anticancer activity in preclinical studies.[9] This guide outlines the foundational in vitro experiments that characterize its efficacy and mechanism of action.

Data Presentation: In Vitro Cytotoxicity

This compound exhibits potent dose-dependent inhibitory activity against the growth of a wide array of human cancer cell lines.[9] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H446 | Small Cell Lung Cancer | 0.01419 |

| SNU-16 | Stomach Cancer | 0.02312 |

| HCC1806 | Triple-Negative Breast Cancer | 0.02553 |

| A2780 | Ovarian Cancer | 0.02651 |

| MCF7 | Breast Cancer | 0.03201 |

| HCT116 | Colon Cancer | 0.04601 |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.04790 |

| Table 1: Cytotoxicity of this compound across various cancer cell lines. Data sourced from MedchemExpress.[9] |

Mechanism of Action

The anticancer activity of CDK7 inhibitors like this compound stems from their dual impact on the cell cycle and transcription. By inhibiting CDK7, these compounds prevent the activation of downstream CDKs, leading to cell cycle arrest.[2][10] Concurrently, the inhibition of RNA Polymerase II phosphorylation disrupts the transcription of key oncogenes and survival-related genes, ultimately triggering programmed cell death (apoptosis).[7][11]

Pharmacological inhibition of CDK7 has been shown to induce cell cycle arrest, often at the G1 or G2/M phase, depending on the cell type.[11][12] This arrest is a direct consequence of preventing the activation of CDK2, CDK4/6 (for G1/S transition), and CDK1 (for G2/M transition).[1][11] Studies on the CDK7 inhibitor THZ1, for example, demonstrated a decrease in the phosphorylation of CDK1 and reduced expression of Cyclin B1, leading to a blockage at the G2/M phase.[11]

A primary outcome of CDK7 inhibition in cancer cells is the induction of apoptosis.[10][13][14] This is often confirmed by detecting the externalization of phosphatidylserine (B164497) on the cell membrane and the cleavage of key apoptotic proteins like PARP and Caspase-3.[13] The apoptotic response is triggered by both cell cycle disruption and the transcriptional suppression of anti-apoptotic proteins, such as BCL-XL.[1]

Mandatory Visualizations

Caption: CDK7's dual role in transcription and cell cycle, and its inhibition by this compound.

Caption: Standard workflow for the in vitro evaluation of an anticancer compound.

Caption: Logical flow from CDK7 inhibition to anticancer activity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the in vitro anticancer activity of this compound.

This assay measures cell proliferation and cytotoxicity.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-8,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Drug Treatment: Prepare serial dilutions of this compound. Replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

This protocol is used to determine the distribution of cells in different phases of the cell cycle.[11]

-

Cell Treatment: Seed cells in 6-well plates. After reaching ~70% confluency, treat them with this compound at specified concentrations for 24-48 hours.

-

Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 500 x g for 5 minutes), and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at 4°C.[11]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[11]

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][13]

-

Cell Treatment: Seed and treat cells with this compound as described for the cell cycle analysis.

-

Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.

This technique is used to detect the expression levels of specific proteins.

-

Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., CDK1, Cyclin B1, cleaved PARP, cleaved Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

References

- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. news-medical.net [news-medical.net]

- 6. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Selectivity Profile of a Potent CDK7 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of a representative potent Cyclin-Dependent Kinase 7 (CDK7) inhibitor, CDK7-IN-4. Due to the limited public availability of a comprehensive kinase panel screening for this compound, this document utilizes data from the well-characterized and highly selective covalent CDK7 inhibitor, YKL-5-124, as a surrogate to illustrate the principles of CDK7 inhibitor selectivity. This guide includes quantitative data on its inhibitory activity against various CDKs, detailed experimental methodologies, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to CDK7 Inhibition

Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcription initiation. Additionally, as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle transitions.[1][2][3][4] Given its dual role, selective inhibition of CDK7 presents a promising therapeutic strategy for cancers that are dependent on transcriptional amplification and uncontrolled cell proliferation.

This compound (also known as LY3405105) is a potent and selective inhibitor of CDK7.[5][6] The development of selective CDK7 inhibitors is crucial to minimize off-target effects that can arise from the high degree of homology within the CDK family.

Quantitative Selectivity Profile

The selectivity of a kinase inhibitor is paramount for its therapeutic potential. High selectivity ensures that the inhibitor primarily interacts with its intended target, minimizing off-target effects and associated toxicities. The following table summarizes the biochemical selectivity of the representative CDK7 inhibitor, YKL-5-124, against a panel of CDKs. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Kinase | IC50 (nM) | Fold Selectivity vs. CDK7 |

| CDK7/CycH/MAT1 | 9.7 | 1 |

| CDK2 | 1300 | ~134 |

| CDK9 | 3020 | ~311 |

| CDK12 | >100,000 | >10,309 |

| CDK13 | >100,000 | >10,309 |

Data presented for YKL-5-124, a representative selective covalent CDK7 inhibitor.[7]

The data clearly demonstrates the high selectivity of YKL-5-124 for CDK7 over other closely related CDKs. This level of selectivity is critical for dissecting the specific biological functions of CDK7 and for developing targeted cancer therapies.

Experimental Protocols

The determination of the kinase selectivity profile involves robust and precise experimental methodologies. Below are detailed protocols for the key experiments used to characterize CDK7 inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantitatively measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against a panel of purified kinases.

Materials:

-

Purified recombinant human CDK enzymes (e.g., CDK7/CycH/MAT1, CDK2/CycA, CDK9/CycT1).

-

Kinase-specific peptide substrate.

-

Adenosine triphosphate (ATP), [γ-³³P]ATP.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Test inhibitor (e.g., this compound) serially diluted in DMSO.

-

96-well filter plates (e.g., phosphocellulose).

-

Phosphoric acid solution (e.g., 0.75%).

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide concentration range.

-

Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the purified kinase, and the specific peptide substrate.

-

Inhibitor Addition: Add the diluted inhibitor to the wells. Include a DMSO-only control (no inhibitor) and a control without kinase (background).

-

Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP to each well. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for each kinase to ensure accurate competitive inhibition assessment.

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

-

Reaction Termination: Stop the reaction by adding phosphoric acid.

-

Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.

-

Washing: Wash the filter plate multiple times with phosphoric acid solution to remove unbound radioactivity.

-

Detection: After drying the plate, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The radioactivity counts are proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Pathways and Workflows

Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate the CDK7 signaling pathway and a typical kinase inhibitor screening workflow.

CDK7 Signaling Pathway

Caption: CDK7's dual role in transcription and cell cycle control.

Kinase Inhibitor Profiling Workflow

Caption: Workflow for biochemical kinase inhibitor profiling.

Conclusion

The selective inhibition of CDK7 is a compelling strategy in oncology drug discovery. The data and protocols presented in this guide, using a representative selective inhibitor, underscore the importance of a thorough characterization of a compound's selectivity profile. A highly selective inhibitor like YKL-5-124 not only serves as a valuable tool for elucidating the specific roles of CDK7 in cellular processes but also represents a promising starting point for the development of novel cancer therapeutics. Future studies will likely focus on further optimizing the selectivity and pharmacokinetic properties of CDK7 inhibitors to maximize their therapeutic potential.

References

- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK4 T172 Phosphorylation Is Central in a CDK7-Dependent Bidirectional CDK4/CDK2 Interplay Mediated by p21 Phosphorylation at the Restriction Point - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LY3405105 | CDK7 inhibitor | Probechem Biochemicals [probechem.com]

- 6. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Characteristics of a Potent Kinase Inhibitor: A Technical Guide to CDK7-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and stability of CDK7-IN-4, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Understanding these fundamental characteristics is crucial for its application in preclinical and clinical research, enabling accurate experimental design, formulation development, and interpretation of biological data.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C26H39N7O3 | [1][2] |

| Molecular Weight | 497.63 g/mol | [1][2] |

| CAS Number | 2326428-25-3 | [1][3] |

| Appearance | Solid | General knowledge |

| Solubility | 125 mg/mL in DMSO (251.19 mM) | [1] |

| 10 mM in DMSO | [2] | |

| Melting Point | Data not available | |

| pKa | Data not available |

Solubility and Stability Profile

The solubility and stability of this compound are critical considerations for its use in various experimental settings.

Solubility

This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO).[1] For aqueous-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous experimental medium to the desired final concentration, ensuring the final DMSO concentration is kept low (ideally <0.5%) to avoid off-target effects.[4]

Stability of Stock Solutions

Proper storage of this compound stock solutions is essential to maintain its integrity and activity. The following storage conditions are recommended:

| Storage Condition | Duration |

| Powder at -20°C | 3 years |

| In solvent at -80°C | 6 months |

| In solvent at -20°C | 1 month |

It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Chemical Stability and Forced Degradation

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a compound. While specific degradation pathways for this compound have not been detailed in the available literature, a general approach involves subjecting the compound to a variety of stress conditions.[5][6][7]

Typical Stress Conditions for Forced Degradation Studies:

-

Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.

-

Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 60-80°C).

-

Photostability: Exposing the compound (solid or in solution) to UV and visible light.

The degradation of this compound under these conditions would be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in an aqueous buffer.

Materials:

-

This compound (solid)

-

Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a UV detector

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.

-

Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.

-

Calculate the solubility of this compound in the aqueous buffer based on the measured concentration and the dilution factor.

Stability Assessment by HPLC (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound and develop a stability-indicating HPLC method.

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H2O2)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a PDA or UV detector and a suitable column (e.g., C18)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Mix the stock solution with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Heat a solution of this compound at an elevated temperature (e.g., 80°C). For solid-state thermal stress, heat the powder form of the compound.

-

Photodegradation: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Dilute the samples appropriately with the mobile phase.

-

Analyze the samples using an HPLC method. The method should be optimized to separate the intact this compound from any degradation products. A gradient elution is often required.

-

-

Data Analysis:

-

Monitor the decrease in the peak area of the intact this compound and the formation of new peaks corresponding to degradation products.

-

The percentage of degradation can be calculated.

-

The specificity of the HPLC method is demonstrated by its ability to resolve the parent drug from all degradation products.

-

Signaling Pathways and Experimental Workflows

CDK7 Signaling Pathway

CDK7 plays a dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[8][9] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[9][10][11] this compound exerts its therapeutic effect by inhibiting these kinase activities.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. immunomart.com [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. biomedres.us [biomedres.us]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDK7/CDK9 mediates transcriptional activation to prime paraptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of CDK7-IN-4 in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[1] Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.[2]

CDK7-IN-4 is a potent and selective inhibitor of CDK7 that has demonstrated anti-proliferative activity across a range of cancer cell lines.[3] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to evaluate its biological effects.

Data Presentation

The inhibitory activity of this compound has been determined in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro cell growth assays are summarized below.

| Cell Line | Histology | IC50 (µM) |

| NCI-H446 | Lung Cancer | 0.01419[3] |

| SNU-16 | Stomach Cancer | 0.02312[3] |

| HCC1806 | Breast Cancer | 0.02553[3] |

| A2780 | Ovarian Cancer | 0.02651[3] |

| MCF7 | Breast Cancer | 0.03201[3] |

| HCT116 | Colon Cancer | 0.04601[3] |

| NCI-H460 | Lung Cancer | 0.0479[3] |

Signaling Pathway and Inhibition

CDK7 plays a pivotal role in two key cellular processes: cell cycle progression and transcription. The diagram below illustrates the dual function of CDK7 and the mechanism of its inhibition by this compound.

Caption: Dual roles of CDK7 and its inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the inhibitor stock solution is crucial for obtaining reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO.[4] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 0.49763 mg of this compound (Molecular Weight: 497.63 g/mol ) in 1 mL of DMSO.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Cell Proliferation Assay

This protocol describes a method to determine the effect of this compound on cancer cell proliferation using a colorimetric assay such as WST-8 or MTT.

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF7)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

WST-8 or MTT reagent

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested concentration range is 0.01 µM to 10 µM.

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time can be optimized based on the cell line's doubling time.

-

-

Cell Viability Measurement:

-

Add 10 µL of WST-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Caption: Workflow for cell proliferation assay with this compound.

Western Blot Analysis of Downstream Targets

This protocol is for assessing the effect of this compound on the phosphorylation of its downstream targets, such as RNA Polymerase II, CDK1, and CDK2.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNAPII CTD (Ser5), anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), and total protein controls)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-